ETHYLENEDIOXY SPIPERONE
Description
Historical Context of Spiperone (B1681076) Derivatives as Neuropharmacological Probes
Spiperone, a potent butyrophenone (B1668137) derivative, emerged as a landmark tool in neuropharmacology. researchgate.netredheracles.net Initially developed as an antipsychotic, its high affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors made it an invaluable probe for labeling and characterizing these receptor populations in the brain. researchgate.netredheracles.netacs.org The use of radiolabeled spiperone, particularly [³H]spiperone, in binding assays became a standard method for quantifying receptor densities in various brain regions and for screening new compounds for their receptor interaction profiles. drugbank.comscispace.com These early studies with spiperone and its derivatives were instrumental in solidifying the dopamine hypothesis of schizophrenia and in revealing the complex interplay between dopamine and serotonin systems in psychosis. researchgate.netscispace.com The ability of spiperone to bind with high affinity to specific receptor subtypes paved the way for the development of more selective ligands and the burgeoning field of in vivo brain imaging with techniques like Positron Emission Tomography (PET). nih.gov
Rationale for Structural Modifications in Receptor Ligand Design for Research Purposes
The evolution of neuropharmacological research has necessitated the development of increasingly sophisticated molecular tools. While early ligands like spiperone were groundbreaking, their utility could be enhanced through structural modifications aimed at achieving several key objectives:
Enhanced Selectivity: Many early butyrophenones exhibited affinity for multiple receptor subtypes, which could confound the interpretation of experimental results. researchgate.net Structural modifications are often undertaken to increase a ligand's selectivity for a single receptor subtype, allowing for the precise dissection of its physiological role. acs.orgnih.gov
Improved Affinity: High receptor affinity is crucial for a research ligand, as it allows for the use of low concentrations, minimizing off-target effects. Modifications to the core butyrophenone structure can optimize the ligand's interaction with the receptor's binding pocket, thereby increasing its affinity.
Favorable Pharmacokinetics for In Vivo Imaging: The advent of PET imaging created a demand for ligands that not only bind with high affinity and selectivity but also possess suitable pharmacokinetic properties. These include the ability to cross the blood-brain barrier, rapid clearance from non-target tissues to provide a good signal-to-noise ratio, and appropriate metabolic stability. nih.gov
Introduction of Reporter Moieties: For techniques like PET, a positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F) must be incorporated into the ligand's structure. This often requires synthetic modifications to create a site amenable to radiolabeling without disrupting receptor binding.
Positioning of Ethylenedioxy Spiperone within Advanced Butyrophenone Research
This compound represents a specific structural modification of the parent spiperone molecule. In this derivative, the ketone functional group of the butyrophenone side chain is replaced by an ethylenedioxy group, forming a ketal. While specific, peer-reviewed research detailing the pharmacological profile of this compound is not extensively available in the public domain, its structural design positions it within a key area of butyrophenone research.
The modification of the carbonyl group can serve several purposes in medicinal chemistry. One primary role of converting a ketone to a ketal, such as an ethylenedioxy group, is as a protecting group during multi-step organic synthesis. This prevents the ketone from undergoing unwanted reactions while other parts of the molecule are being modified. Following the necessary synthetic steps, the ketal can be hydrolyzed back to the original ketone. The use of an ethylene (B1197577) ketal of ω-chloro-p-fluorobutyrophenone has been described as a synthetic intermediate in the preparation of other butyrophenone analogs.
Alternatively, the ethylenedioxy group may be a deliberate, permanent modification intended to alter the compound's pharmacological properties. The replacement of the polar ketone group with the less polar ethylenedioxy ketal would be expected to change the molecule's lipophilicity and its hydrogen bonding capabilities. These changes could, in turn, influence its binding affinity and selectivity for various receptors, as well as its pharmacokinetic profile, such as its ability to penetrate the blood-brain barrier. Without specific binding data, the precise impact of this modification remains speculative but falls within the established research paradigm of fine-tuning ligand properties through structural alteration.
Significance of Butyrophenone Analogs in Dissecting Neurotransmitter Systems
The family of butyrophenone analogs, born from the foundational work with compounds like haloperidol (B65202) and spiperone, has become a cornerstone of modern neuroscience. The systematic structural modification of the butyrophenone scaffold has yielded a diverse library of ligands with varied affinities and selectivities for dopamine, serotonin, and other receptor systems. nih.govresearchgate.net This chemical diversity has been instrumental in:
Mapping Receptor Distribution: Radiolabeled butyrophenone analogs have been used extensively in autoradiography and PET imaging to visualize the precise anatomical distribution of different receptor subtypes throughout the central nervous system. nih.gov
Elucidating Receptor Function: By using selective antagonists to block the activity of specific receptors, researchers can investigate the role of these receptors in various physiological processes and behaviors.
Understanding Disease Mechanisms: The ability to quantify changes in receptor density and function in disease states, using techniques like PET with butyrophenone-based radioligands, has provided critical insights into the pathophysiology of disorders such as Parkinson's disease, schizophrenia, and addiction.
Facilitating Drug Discovery: The extensive structure-activity relationship (SAR) data generated from the study of butyrophenone analogs has guided the rational design of new therapeutic agents with improved efficacy and side-effect profiles. nih.gov
The ongoing development of novel butyrophenone analogs continues to push the boundaries of our understanding of the brain, offering ever more precise tools to probe the complexities of neurotransmitter systems.
Data Tables
To contextualize the potential properties of this compound, the following tables present binding affinity data for the parent compound, spiperone, and other relevant butyrophenone analogs. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Receptor Binding Profile of Spiperone
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.16 |
| Serotonin 5-HT1A | 1.1 |
| Serotonin 5-HT2A | 0.5 |
| Serotonin 5-HT7 | 2.8 |
| Adrenergic α1 | 1.8 |
Note: Data is compiled from various sources and may show slight variations depending on the experimental conditions.
Table 2: Comparative Binding Affinities of Selected Butyrophenone Analogs at Dopamine D2 and Serotonin 5-HT2A Receptors
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |
| Spiperone | 0.16 | 0.5 |
| Haloperidol | 1.5 | 50 |
| N-methylspiperone | ~64 | ~1.0 |
| This compound | Data not available | Data not available |
This table highlights how modifications to the spiperone structure can significantly alter receptor affinity. For example, the N-methylation of spiperone decreases its affinity for the D2 receptor while maintaining high affinity for the 5-HT2A receptor. The specific binding affinities for this compound are not currently available in published scientific literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54080-21-6 |
|---|---|
Molecular Formula |
C25H30FN3O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H30FN3O3/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22/h1-3,5-10H,4,11-19H2,(H,27,30) |
InChI Key |
SFQUTTGZLHJZLP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F |
Other CAS No. |
54080-21-6 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Research Applications of Ethylenedioxy Spiperone
General Synthetic Pathways for the Spiperone (B1681076) Scaffold
The synthesis of the spiperone scaffold, chemically known as 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a multi-step process that has been approached through various classical organic reactions. The core of the molecule is a spirocyclic system containing a piperidine ring and a hydantoin moiety. Two primary retrosynthetic disconnections can be envisioned for the construction of this scaffold, both typically starting from a substituted piperidone precursor.
A common and effective method for the formation of the hydantoin ring is the Bucherer-Bergs reaction . This one-pot multicomponent reaction involves the treatment of a ketone, in this case, a suitably N-protected 4-piperidone, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to yield the spiro-hydantoin structure.
Alternatively, the Strecker amino acid synthesis provides another viable route. This pathway also begins with an N-protected 4-piperidone, which is reacted with an amine and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by cyclization, would theoretically yield the desired hydantoin ring system. While the Strecker synthesis is a cornerstone in amino acid preparation, the Bucherer-Bergs reaction is often more direct for the synthesis of 5,5-disubstituted hydantoins like the spiperone core.
Once the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one intermediate is synthesized, the final step in assembling the spiperone molecule is the N-alkylation of the piperidine nitrogen. This is typically achieved by reacting the spirocyclic core with a suitable alkylating agent, such as 4-(4-fluorobenzoyl)propyl chloride or bromide, in the presence of a base. This reaction introduces the characteristic butyrophenone (B1668137) side chain, completing the synthesis of spiperone. The choice of base and solvent is crucial for optimizing the yield of this N-alkylation step and minimizing potential side reactions.
Introduction of Ethylenedioxy Moieties in Receptor Ligand Synthesis
The introduction of an ethylenedioxy moiety to the spiperone structure, specifically at the ketone of the butyrophenone side chain, is a key modification for certain research applications. This transformation converts the ketone into a ketal, which can alter the compound's electronic properties, steric profile, and metabolic stability. This modification is typically achieved through a ketalization reaction , a standard method for protecting carbonyl groups in organic synthesis.
Specific Approaches to Form the Ethylenedioxy Ring System
The formation of the ethylenedioxy ring system on the spiperone scaffold is generally accomplished by reacting a suitable spiperone precursor, containing the butyrophenone ketone, with ethylene (B1197577) glycol in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ketal, water, the byproduct of the reaction, must be removed. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.
The choice of the acid catalyst is important and can range from protic acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion to the ethylenedioxy derivative while avoiding any degradation of the spiperone scaffold. The stability of the spiro-hydantoin and the piperidine ring system under the acidic conditions of ketalization must be considered.
Radiochemical Synthesis of Labeled Ethylenedioxy Spiperone for Imaging Research
The development of radiolabeled versions of this compound is crucial for its use as a probe in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the visualization and quantification of neuroreceptors in the living brain. The choice of radionuclide and the labeling strategy are critical for achieving high specific activity and in vivo stability.
Carbon-11 Labeling Approaches
Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET studies. The introduction of a Carbon-11 atom into the this compound molecule requires rapid and efficient synthetic methods. A common strategy for labeling spiperone analogues is by N-alkylation of a suitable precursor with a [¹¹C]-labeled alkylating agent.
For [¹¹C]this compound, a likely synthetic route would involve the preparation of the des-alkyl this compound precursor, which is the ethylenedioxy-protected spiroperidol core. This precursor would then be reacted with a [¹¹C]-labeled butyrophenone side chain synthon. However, a more common and efficient approach for labeling such molecules is to introduce the ¹¹C-label in the final step. For instance, if a methyl group were to be introduced at a specific position, [¹¹C]methyl iodide or [¹¹C]methyl triflate are frequently used reagents. In the context of this compound, if a precursor with a reactive site for methylation is available, this would be a viable strategy. For example, the synthesis of (3-N-[¹¹C]methyl)spiperone has been reported, which involves the N-alkylation of spiperone itself. nih.govnih.gov A similar strategy could be envisioned for an ethylenedioxy analogue. The synthesis of [¹¹C]-labeled radiotracers is a highly specialized field that requires dedicated infrastructure, including a cyclotron for the production of the radionuclide and automated synthesis modules for rapid and safe handling of the radioactive materials. nih.govnih.govfrontiersin.orgscholaris.camdpi.com
| Radiosynthesis Parameter | Reported Values for [¹¹C]-labeled Spiperone Analogues |
| Precursor | N-desmethyl spiperone or spiperone |
| Labeling Agent | [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate |
| Radiochemical Yield | 20-40% (end-of-synthesis) |
| Specific Activity | > 2750 mCi/µmol (end-of-synthesis) |
| Synthesis Time | ~21-40 minutes |
This table presents typical data for the synthesis of ¹¹C-labeled spiperone derivatives, which can serve as a reference for the potential synthesis of [¹¹C]this compound.
Iodine-123 and Iodine-125 Labeling Methodologies
Iodine-123 and Iodine-125 are gamma-emitting radionuclides suitable for SPECT and in vitro autoradiography, respectively. The introduction of a radioiodine atom onto the this compound molecule typically targets the aromatic ring of the butyrophenone moiety. Direct electrophilic radioiodination of the electron-rich aromatic ring is a common strategy.
For spiperone analogues, the ortho position to the fluorine atom on the p-fluorobutyrophenone ring has been identified as a plausible site for iodination. nih.gov The synthesis of radioiodinated derivatives often involves the use of a precursor molecule that is activated for radioiodine incorporation, such as a trialkylstannyl or a boronic acid precursor. These precursors can be reacted with a source of radioiodide (e.g., Na[¹²³I]I or Na[¹²⁵I]I) in the presence of an oxidizing agent. This method, known as radioiododestannylation or radioiododeboronation, offers high regioselectivity and efficiency.
For this compound, the radioiodination would likely be performed on the ethylenedioxy-protected molecule to avoid any potential side reactions with the ketone group. The choice between Iodine-123 (half-life of 13.2 hours) and Iodine-125 (half-life of 59.4 days) depends on the intended application, with ¹²³I being used for in vivo SPECT imaging and ¹²⁵I for longer-term in vitro studies. nih.gov The synthesis of 2'-iodospiperone has been reported, and a similar approach would be applicable to its ethylenedioxy derivative. nih.govnih.gov
| Radioiodination Parameter | Methodologies for Spiperone Analogues |
| Radionuclides | Iodine-123, Iodine-125 |
| Precursors | Trialkylstannyl or boronic acid derivatives of this compound |
| Reaction Type | Electrophilic substitution (e.g., radioiododestannylation) |
| Labeling Position | Typically on the p-fluorophenyl ring of the butyrophenone side chain |
| Application | [¹²³I] for SPECT imaging, [¹²⁵I] for in vitro autoradiography |
This table outlines common strategies for the radioiodination of spiperone derivatives, which are directly applicable to the synthesis of radioiodinated this compound.
Analytical and Purification Techniques for Research-Grade this compound
The isolation and characterization of research-grade this compound necessitates a suite of modern analytical and purification techniques to ensure high purity and confirm its chemical identity. The analytical workflow for this compound would be similar to that of other butyrophenone analogues and involves a combination of chromatographic and spectroscopic methods.
High-performance liquid chromatography (HPLC) is a primary technique for both the analysis and purification of this compound. For analytical purposes, a reverse-phase HPLC method can be employed to determine the purity of the compound. A typical system might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid to ensure good peak shape, particularly for mass spectrometry detection sielc.com. The method would be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, selectivity, limit of detection (LOD), and limit of quantification (LOQ) europeanpharmaceuticalreview.com. For purification, preparative HPLC is the method of choice for obtaining high-purity research-grade material. This technique is scalable and can be used to isolate the target compound from unreacted starting materials and byproducts from the synthetic process sielc.com.
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be conducted to unequivocally assign all proton and carbon signals in the molecule, confirming the presence of the ethylenedioxy group and the integrity of the spiperone scaffold semanticscholar.orgnih.gov. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the piperidine and spirolactone rings, and a distinct signal for the methylene protons of the ethylenedioxy group.
Mass spectrometry (MS) is another critical technique for the characterization of this compound. Electrospray ionization (ESI) coupled with mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule, which can provide further structural confirmation by identifying characteristic fragments of the spiperone backbone and the ethylenedioxy moiety semanticscholar.orgresearchgate.net.
Infrared (IR) spectroscopy can also be utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show the absence of the ketone carbonyl stretch that is characteristic of spiperone, and the presence of C-O stretching frequencies associated with the ketal (ethylenedioxy) group.
The following interactive data table summarizes the key analytical techniques that would be employed for the characterization of research-grade this compound.
| Analytical Technique | Purpose | Expected Key Findings |
| ¹H NMR | Structural elucidation and assignment of protons. | Characteristic signals for aromatic, piperidine, spirolactone, and ethylenedioxy protons. |
| ¹³C NMR | Structural elucidation and assignment of carbons. | Confirmation of the number of carbon atoms and the presence of the ketal carbon. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural confirmation through proton-proton and proton-carbon correlations. | Unambiguous assignment of all proton and carbon signals. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular weight and elemental composition. | Confirmation of the molecular formula of this compound. |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through fragmentation analysis. | Characteristic fragmentation pattern corresponding to the spiperone scaffold and ethylenedioxy group. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Absence of a ketone C=O stretch and presence of C-O stretches for the ketal. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | A single major peak indicating high purity; isolation of the compound. |
For the purification of research-grade this compound, column chromatography would likely be the initial step after the synthesis to remove the bulk of impurities. Following this, preparative HPLC would be used to achieve the high purity required for research applications. The purity of the final product would be assessed by analytical HPLC, and the confirmed structure would be verified by the combination of NMR and mass spectrometry data as detailed above.
Molecular Pharmacological Characterization of Ethylenedioxy Spiperone in in Vitro Research Systems
Quantitative Receptor Binding Affinities and Selectivity Profiling
The initial step in characterizing a novel psychoactive compound involves determining its binding affinity for a wide array of neurotransmitter receptors. This process establishes the compound's selectivity profile and suggests its potential mechanisms of action.
Specific binding affinity data for Ethylenedioxy spiperone (B1681076) at dopamine (B1211576) receptor subtypes D1, D2, D3, and D4 are not available in the current scientific literature. Characterization would typically involve competition binding assays using radiolabeled ligands selective for each dopamine receptor subtype to determine the inhibition constant (Ki) of Ethylenedioxy spiperone.
Quantitative binding data for this compound at various serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7, have not been reported. Such analysis is crucial, as interaction with these receptors is central to the mechanism of many neuropsychiatric drugs. For context, the parent compound spiperone is known to have a high affinity for the 5-HT2A receptor.
The affinity of this compound for other significant central nervous system targets, such as alpha-adrenergic and sigma receptors, remains uncharacterized in published studies. Profiling against these receptors is important for predicting potential side effects and uncovering additional therapeutic applications. Spiperone itself has been shown to bind with high affinity to alpha-1 adrenergic receptors and sigma receptor sites.
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its target receptor. These assays are typically conducted using cell membranes or tissue homogenates that contain the receptor of interest and a radiolabeled ligand. The primary types of assays are saturation, competition, and kinetic experiments.
Saturation Assays: These experiments are used to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. In a saturation assay, increasing concentrations of a radioligand are incubated with the receptor preparation until equilibrium is reached. The amount of specifically bound radioligand is measured at each concentration, and the data are analyzed using non-linear regression to calculate Kd and Bmax.
Competition Assays: Also known as inhibition assays, these are the most common method for determining the affinity of an unlabeled compound (like this compound) for a receptor. In this setup, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and Kd of the radioligand.
Dissociation Kinetics: These assays measure the rate at which a radioligand dissociates from its receptor. This is determined by first allowing the radioligand to bind to the receptor until equilibrium is reached. Then, an excess of an unlabeled ligand is added to prevent the radioligand from re-binding once it has dissociated. The rate of dissociation (k_off) provides insights into the residence time of the ligand on the receptor, which can be an important determinant of its in vivo activity. Similarly, association kinetics (k_on) measure the rate at which a ligand binds to a receptor.
Functional Ligand Activity in Cellular Assays
Following the determination of binding affinities, it is essential to ascertain the functional activity of the compound at its target receptors. Binding to a receptor does not reveal whether the compound activates it (agonist), blocks it (antagonist), or reduces its basal activity (inverse agonist).
The functional profile of this compound has not been documented. To determine this, in vitro cellular assays are employed using cell lines engineered to express a specific receptor subtype. These assays measure the downstream signaling events that occur upon receptor activation, such as changes in second messenger levels (e.g., cAMP, calcium flux) or reporter gene expression.
An agonist would activate the receptor and produce a biological response similar to the endogenous ligand.
An antagonist would bind to the receptor but elicit no response, thereby blocking the action of an agonist.
An inverse agonist would bind to the receptor and reduce its constitutive (basal) activity.
By measuring the cellular response in the presence of varying concentrations of this compound, alone or in combination with a known agonist, its functional activity at each specific receptor could be precisely defined.
G Protein Coupling and Downstream Signaling Pathway Modulation (e.g., Adenylate Cyclase Activity, Phospholipase C/IP3R/Ca2+ Signaling)
This compound, a derivative of the well-studied butyrophenone (B1668137) antipsychotic spiperone, interacts with G protein-coupled receptors (GPCRs), primarily dopamine D2 and serotonin 5-HT2A receptors, initiating a cascade of intracellular signaling events. patsnap.compatsnap.com As an antagonist at these receptors, its binding modulates the activity of downstream effector systems, influencing cellular function. patsnap.com
Research has demonstrated that spiperone can stimulate intracellular calcium (Ca2+) levels. This effect is not mediated by its antagonism of serotonin 5-HT2 or dopamine D2 receptors but occurs through a protein tyrosine kinase-coupled phospholipase C (PLC)-dependent pathway. nih.govelsevierpure.com Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. nih.gov This disruption of intracellular Ca2+ homeostasis has been observed in studies on colorectal cancer cells, where spiperone-induced cytotoxicity is mediated by PLC activation and subsequent endoplasmic reticulum stress. nih.gov
The relationship between spiperone binding and adenylate cyclase activity has also been investigated. Studies in the rat substantia nigra have shown a dissociation between the dopamine-sensitive adenylate cyclase and [3H]spiperone binding sites. nih.gov Lesioning studies suggest that while [3H]spiperone binding sites are located on dopamine neurons, the dopamine-sensitive adenylate cyclase is situated presynaptically on striatonigral nerve terminals, indicating a complex and spatially distinct regulation of this signaling pathway. nih.gov
| Signaling Pathway | Effect | Mechanism | Research Model |
|---|---|---|---|
| Phospholipase C (PLC)/IP3R/Ca2+ | Activation/Increase in intracellular Ca2+ | Protein tyrosine kinase-coupled PLC-dependent pathway | Airway epithelial cells, Colorectal cancer cells |
| Adenylate Cyclase | Dissociation from spiperone binding sites | Spatially distinct locations of receptor binding sites and the enzyme in the substantia nigra | Rat substantia nigra |
Receptor Oligomerization and Allosteric Modulation Studies
There is growing evidence that GPCRs, including the dopamine D2 receptor, can form dimers or higher-order oligomers, which may be important for their function. nih.gov The binding of ligands can influence the formation and stability of these receptor complexes. Research utilizing a NanoBiT assay has shown that among a panel of different D2 receptor ligands, spiperone significantly reduced the level of D2 receptor homodimerization. researchgate.net This suggests that spiperone may preferentially bind to or stabilize the monomeric state of the D2 receptor.
The study of allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, is a key area of research for developing more selective drugs. nih.govmdpi.com In this context, radiolabeled spiperone ([3H]-spiperone) is frequently used as a tool to investigate the binding of allosteric modulators to dopamine receptors. nih.gov For instance, the atypical allosteric modulator SB269652 was shown to submaximally inhibit the specific binding of [3H]-spiperone at higher concentrations, a hallmark of allosteric interaction. nih.gov This indicates that the binding of an allosteric modulator can influence the binding characteristics of an orthosteric ligand like spiperone. These studies highlight the complex interplay between orthosteric ligands, allosteric modulators, and receptor oligomerization in regulating receptor function.
Ion Channel and Transporter Modulation in Research Models (e.g., Ca2+-Activated Cl- Channels, Dopamine Transporter, Serotonin Transporter)
Beyond its interaction with GPCRs, this compound has been shown to modulate the activity of certain ion channels. Through compound screening, spiperone was identified as an activator of Ca2+-activated Cl- channels (CaCCs). nih.govwikipedia.org This activation provides an alternative pathway for chloride secretion, which is of therapeutic interest for conditions like cystic fibrosis where the primary chloride channel (CFTR) is dysfunctional. nih.govelsevierpure.com Spiperone's ability to activate CaCCs is linked to its capacity to enhance cytoplasmic Ca2+, as described in section 3.2.2. nih.gov
The primary mechanism of spiperone's action in the central nervous system involves the blockade of dopamine and serotonin receptors. patsnap.compatsnap.com This interaction indirectly influences the dynamics of dopamine and serotonin neurotransmission, which are tightly regulated by the dopamine transporter (DAT) and the serotonin transporter (SERT), respectively. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. While spiperone's direct binding to and modulation of DAT and SERT are not its primary mechanisms of action, its antagonistic effects on postsynaptic and presynaptic autoreceptors can alter the concentration of these neurotransmitters in the synapse, thereby indirectly affecting transporter function. Further research is needed to elucidate any direct, clinically relevant interactions between this compound and these monoamine transporters.
| Target | Effect | Mechanism of Action | Significance in Research Models |
|---|---|---|---|
| Ca2+-Activated Cl- Channels (CaCCs) | Activation | Enhancement of intracellular Ca2+ via a PLC-dependent pathway | Provides an alternative Cl- secretory pathway in cystic fibrosis models |
| Dopamine Transporter (DAT) | Indirect Modulation | Antagonism of dopamine receptors alters synaptic dopamine levels, influencing transporter activity | Contributes to the overall effect on dopaminergic neurotransmission |
| Serotonin Transporter (SERT) | Indirect Modulation | Antagonism of serotonin receptors alters synaptic serotonin levels, influencing transporter activity | Contributes to the overall effect on serotonergic neurotransmission |
Preclinical Research Applications and Models for Investigating Ethylenedioxy Spiperone
In Vitro Cellular and Tissue Models for Mechanism Elucidation
In vitro models are fundamental in dissecting the molecular and cellular interactions of Ethylenedioxy spiperone (B1681076). These systems offer a controlled environment to investigate specific aspects of its pharmacological profile.
Neurotransmitter System Investigations in Recombinant Cell Lines (e.g., HEK293 cells expressing human receptors)
Recombinant cell lines, particularly Human Embryonic Kidney 293 (HEK293) cells, are instrumental in characterizing the binding affinity of spiperone and its derivatives to specific neurotransmitter receptors. These cells can be genetically modified to express single human receptor subtypes, providing a clean system to study drug-receptor interactions without the confounding variables of a complex neuronal environment.
Studies have utilized HEK293 cells stably transfected with rat D2 and D3 dopamine (B1211576) receptors to determine the binding affinity of [3H]spiperone. In these models, the dissociation constant (Kd) of [3H]spiperone was found to be 0.057 ± 0.013 nM for D2 receptors and 0.125 ± 0.033 nM for D3 receptors, indicating high affinity for both subtypes. nih.gov Such assays are crucial for establishing the precise receptor interaction profile of novel compounds like Ethylenedioxy spiperone.
The following table summarizes the binding affinity of Spiperone for Dopamine D2 and D3 receptors in recombinant HEK293 cells.
| Receptor Subtype | Radioligand | Cell Line | Binding Affinity (Kd) | Reference |
| Dopamine D2 | [3H]spiperone | HEK293-rD2 | 0.057 ± 0.013 nM | nih.gov |
| Dopamine D3 | [3H]spiperone | HEK293-rD3 | 0.125 ± 0.033 nM | nih.gov |
Studies in Primary Neural Cell Cultures (e.g., Microglia, Neurons)
Primary neural cell cultures, which include microglia and neurons, offer a more physiologically relevant model to study the effects of compounds on neural circuits and neuroinflammation.
In the context of neuroinflammation, spiperone has been shown to attenuate the inflammatory response in cultured microglia. nih.gov Specifically, it significantly decreases the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, as well as in primary microglia and astrocyte cultures. nih.gov Spiperone also inhibits the production of tumor necrosis factor-alpha (TNF-α) and the expression of inducible nitric oxide synthase (iNOS) and other proinflammatory cytokines like interleukin-1beta (IL-1β). nih.gov Furthermore, it has demonstrated neuroprotective effects by reducing microglia-mediated neuroblastoma cell death in co-culture models. nih.gov
The anti-inflammatory effects of spiperone in microglial cell cultures are summarized in the table below.
| Cell Type | Stimulus | Effect of Spiperone | Key Findings |
| BV-2 Microglia | Lipopolysaccharide (LPS) | Decreased Nitric Oxide Production | Significant reduction in a key inflammatory mediator. |
| Primary Microglia | LPS | Decreased Nitric Oxide Production | Confirms effects in primary, non-immortalized cells. |
| Primary Astrocytes | LPS | Decreased Nitric Oxide Production | Demonstrates broader anti-inflammatory effects on glial cells. |
| BV-2 Microglia | LPS | Decreased TNF-α Production | Inhibition of a major pro-inflammatory cytokine. |
| BV-2 Microglia | LPS | Attenuated iNOS, IL-1β, TNF-α mRNA expression | Shows regulation at the level of gene expression. |
| Microglia/Neuron Co-culture | Microglia-mediated toxicity | Reduced Neuroblastoma Cell Death | Suggests neuroprotective potential. |
Organotypic Slice Culture Applications
While organotypic slice cultures, which preserve the three-dimensional architecture of brain tissue, are a valuable tool for studying neurotoxicity and neuroprotection, there is currently a lack of published research specifically utilizing this model to investigate the effects of this compound. nih.govnih.goviss.it This represents a gap in the understanding of how this compound may affect intact neural circuits in an ex vivo setting.
Investigations in Non-Neural Cellular Models (e.g., Endothelial Cells, Cancer Cell Lines)
The effects of spiperone and its derivatives extend beyond the central nervous system, as demonstrated by studies in non-neural cellular models.
Endothelial Cells: Research has shown that spiperone can stimulate the regeneration of pulmonary endothelium in a mouse model of emphysema induced by cigarette smoke and lipopolysaccharide. nih.govnih.gov In this context, spiperone increased the number of capillaries and the expression of the endothelial cell marker CD31. nih.govnih.gov It also positively influenced the mobilization and migration of endothelial progenitor cells into the lung. nih.govnih.gov
Cancer Cell Lines: Spiperone has been investigated for its anticancer properties. In colorectal cancer (CRC) cell lines, such as HCT116 and SW620, spiperone has been shown to be cytotoxic at clinically relevant concentrations. nih.govnih.gov It can reduce the clonogenic potential of stem-like CRC cells and induce cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net The mechanism of action involves the disruption of intracellular calcium homeostasis through a massive phospholipase C (PLC)-dependent release of calcium from the endoplasmic reticulum, leading to ER stress and apoptosis. nih.gov In a model of lung carcinoma, spiperone was found to reduce the size of the primary tumor and the number of metastases. nih.gov It also reduced the number of cancer stem cells in the lungs and blood of mice with combined emphysema and lung cancer. nih.gov
The following table summarizes the observed effects of Spiperone in non-neural cellular models.
| Cell Type/Model | Key Findings |
| Pulmonary Endothelium (in vivo) | Stimulated regeneration, increased capillary number, and promoted endothelial progenitor cell migration. nih.govnih.gov |
| Colorectal Cancer Cell Lines (HCT116, SW620) | Induced apoptosis and cell cycle arrest, reduced clonogenic potential of cancer stem cells. nih.govnih.govresearchgate.net |
| Lung Carcinoma (in vivo) | Reduced tumor size, decreased metastases, and lowered the number of cancer stem cells. nih.gov |
In Vivo Animal Models for Neurobiological and Systemic Research
In vivo animal models are essential for understanding the integrated physiological and behavioral effects of this compound. These models allow for the study of the compound's impact on complex systems that cannot be replicated in vitro. A fluorinated derivative, 3-(2'-[18F]fluoroethyl)spiperone, has been developed as a radiotracer for imaging the brain's dopamine receptor system in vivo using positron emission tomography (PET), highlighting the utility of such compounds in neuroimaging studies in humans. iaea.orgnih.govucla.edu
Behavioral Neuroscience Research (e.g., Drug Discrimination, Sensorimotor Gating)
Behavioral neuroscience models are employed to assess the functional consequences of a compound's interaction with the central nervous system.
Drug Discrimination: The drug discrimination paradigm is a well-established technique for evaluating the subjective effects of a drug. labcorp.commeliordiscovery.com In this model, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a placebo. This method is valuable for predicting the abuse potential of new compounds by determining if they generalize to the stimulus effects of known drugs of abuse. labcorp.commeliordiscovery.com At present, there is a lack of specific published studies that have investigated this compound in drug discrimination paradigms.
Sensorimotor Gating: Sensorimotor gating, often measured through prepulse inhibition (PPI) of the startle response, is a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in certain neuropsychiatric disorders. The dopamine agonist apomorphine (B128758) is known to disrupt PPI in rats. Studies have shown that the D2 antagonist spiperone can reverse the apomorphine-induced deficit in PPI, suggesting that the effects of apomorphine on sensorimotor gating are mediated by D2 dopamine receptors.
The table below details the effects of Spiperone on apomorphine-induced prepulse inhibition deficits.
| Animal Model | Behavioral Test | Drug Interaction | Outcome |
| Rat | Prepulse Inhibition (PPI) | Apomorphine-induced PPI deficit | Spiperone reversed the deficit |
Neurochemical and Neurophysiological Assessments (e.g., Receptor Occupancy, Neurotransmitter Release)
There is no available data from preclinical studies on the receptor occupancy of this compound at key neurological targets, such as dopamine D2 or serotonin (B10506) 5-HT2A receptors. Consequently, crucial parameters like binding affinity (Ki or Kd values) and the percentage of receptor blockade at varying concentrations have not been characterized for this specific compound. Furthermore, research on the effects of this compound on the release of neurotransmitters like dopamine and serotonin in preclinical models has not been published.
Exploratory Studies of Molecular Mechanisms in Animal Models of Disease (e.g., Inflammatory Models, Cancer Models)
There is a lack of published preclinical studies investigating the therapeutic potential or molecular mechanisms of this compound in animal models of inflammation or cancer. While the parent compound spiperone has been explored in such contexts, no similar research has been reported for this compound. Therefore, its effects on inflammatory pathways or cancer-related signaling cascades in vivo remain unknown.
Advanced Methodological Considerations and Analytical Techniques in Research with Ethylenedioxy Spiperone
Optimization of Radioligand Binding Assays for High-Affinity Ligands
Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. giffordbioscience.com These assays are crucial for determining the affinity (Kd), inhibition constant (Ki) of competing drugs, and the density of receptors in a given tissue (Bmax). giffordbioscience.comcreative-bioarray.com However, the use of high-affinity radioligands like tritiated spiperone (B1681076) derivatives presents specific methodological challenges that require careful optimization. nih.gov
A primary challenge in assays with ultra-high-affinity radioligands is adhering to the principle that the receptor concentration should be significantly lower than the ligand's dissociation constant (Kd). nih.gov This condition is often difficult to meet in practice, leading to potential inaccuracies. nih.gov To overcome this, a modified protocol has been proposed where higher concentrations of the radioligand are used. This approach necessitates the use of more complex mathematical models, such as the Munson-Rodbard equation, to accurately calculate the inhibition constant (Ki) of a competing compound, as the simpler Cheng-Prusoff equation becomes inadequate under these conditions. nih.gov
Another consideration is the potential interference of endogenous ligands, which can obscure binding sites or dilute the radiolabeled ligand, complicating the interpretation of results. nih.gov Optimization strategies may involve extensive washing of tissue preparations or the application of mathematical models designed to account for the presence of endogenous competitors. nih.gov The choice between different assay formats, such as saturation assays to determine Kd and Bmax, or competition assays to determine the Ki of unlabeled compounds, depends on the specific research question. creative-bioarray.com
Table 1: Key Parameters Determined by Radioligand Binding Assays This table is interactive. Click on the headers to sort.
| Parameter | Description | Typical Assay Type |
|---|---|---|
| Kd (Dissociation Constant) | The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium; a measure of affinity. giffordbioscience.com | Saturation |
| Bmax (Maximum Binding Capacity) | The total number of available binding sites in a sample. giffordbioscience.com | Saturation |
| Ki (Inhibition Constant) | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present; a measure of the competitor's affinity. giffordbioscience.com | Competition |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a competitor required to displace 50% of the specific binding of the radioligand. giffordbioscience.com | Competition |
| kon (Association Rate Constant) | The rate at which a ligand binds to a receptor. giffordbioscience.com | Kinetic |
| koff (Dissociation Rate Constant) | The rate at which a ligand dissociates from its receptor. giffordbioscience.com | Kinetic |
Quantitative Autoradiography Techniques for Receptor Mapping
Quantitative autoradiography is a powerful technique used to visualize and quantify the distribution of receptors within tissues, particularly in the brain. nih.gov This method involves incubating tissue sections with a radiolabeled ligand, such as [3H]spiperone, and then exposing the sections to film or a sensitive detector to create an image of receptor density. nih.govnih.gov
Studies using [3H]spiperone have successfully mapped the distribution of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors in the rat brain. nih.gov High densities of binding sites are consistently found in areas known for dense dopaminergic innervation, including the nucleus accumbens, caudate-putamen (striatum), and olfactory tubercles. nih.gov The technique is sensitive enough to reveal detailed distribution patterns; for instance, in the frontoparietal cortex, [3H]spiperone predominantly labels 5-HT2 receptors, particularly in layer IV. nih.gov
The "quantitative" aspect of this technique relies on co-exposing calibrated radioactive standards alongside the tissue sections. This allows the optical density of the resulting autoradiogram to be converted into absolute units of radioactivity (e.g., fmol/mg tissue), providing a precise measure of receptor density in different anatomical regions. researchgate.net This approach has been used to demonstrate subtle but significant changes in receptor levels due to factors like exercise, which was shown to increase D2-like receptor binding in the nucleus accumbens shell. researchgate.net
Table 2: Example of [³H]Spiperone Binding Levels in Different Rat Brain Regions Data based on findings related to quantitative autoradiography studies. researchgate.net This table is for illustrative purposes.
| Brain Region | Primary Receptor Type Labeled | Relative Binding Density |
|---|---|---|
| Nucleus Accumbens | D2-like | High |
| Caudate Putamen (Striatum) | D2-like | Very High |
| Olfactory Tubercle | D2-like | High |
| Frontoparietal Cortex (Layer IV) | 5-HT2 | Moderate |
| Lateral Septum | D2-like | Moderate |
Advanced Microscopy Techniques for Subcellular Localization of Ligand-Receptor Complexes
Understanding the precise location of ligand-receptor complexes within a cell is crucial for elucidating signaling mechanisms. nih.gov While autoradiography provides tissue-level distribution, advanced microscopy techniques are required to visualize localization at the subcellular level. nih.govnih.gov G-protein-coupled receptors (GPCRs), the family to which dopamine and serotonin receptors belong, can be localized to specific domains of the plasma membrane or within various intracellular compartments. nih.gov
Immunoelectron microscopy is a high-resolution technique that provides detailed information on the subcellular and subsynaptic location of receptors. nih.gov Several immunocytochemical methods exist, each offering complementary information:
Preembedding Immunoperoxidase Method: Useful for determining the regional distribution of receptors. nih.gov
Preembedding Immunogold Method: Reliable for localizing receptors at extrasynaptic and perisynaptic sites on the cell surface. nih.gov
Postembedding Immunogold Method: Considered the most reliable method for localizing receptors precisely at synaptic sites. nih.gov
In addition to electron microscopy, fluorescence microscopy is a widely used tool. nih.gov The development of intrinsically fluorescent protein tags, such as Green Fluorescent Protein (GFP), allows for the visualization of receptor localization and movement in living cells. nih.gov Super-resolution microscopy techniques, like structured illumination microscopy, push the boundaries of light microscopy, enabling researchers to visualize the spatial organization of protein complexes with even greater detail. mdpi.com These methods are critical for studying dynamic processes like receptor internalization and trafficking through the endocytic pathway following ligand binding. nih.gov
Proteomic and Transcriptomic Analyses to Elucidate Research Mechanisms
To understand the functional consequences of Ethylenedioxy spiperone binding to its target receptors, researchers employ large-scale analytical techniques like proteomics and transcriptomics. These 'omics' approaches provide a global snapshot of the changes in cellular proteins and gene expression that occur downstream of receptor activation or blockade.
Proteomic analysis , particularly phosphoproteomics, offers a systematic overview of the signaling cascades initiated by a ligand. nih.govacs.org For example, phosphoproteomic studies on the dopamine D2 receptor (D2R) have been used to distinguish the signaling pathways engaged by different types of ligands. nih.govnih.gov This method can quantify thousands of phosphorylation events, revealing the interplay between G protein-mediated and β-arrestin-mediated signaling pathways, which can be differentially engaged by various ligands. nih.govacs.orgnih.gov To enhance the specificity of these analyses, techniques like Fluorescence-Activated Nuclear Sorting (FANS) can be used to isolate nuclei from specific neuronal subtypes (e.g., D1- vs. D2-expressing neurons) prior to proteomic analysis, allowing for a cell-type-specific view of protein expression. mdpi.com
Transcriptomic analysis , which measures changes in RNA levels, can identify genes whose expression is altered following ligand-receptor interaction. mdpi.com Integrated multi-omics studies that combine transcriptomics and proteomics can reveal convergent disruptions in molecular networks, such as those related to dopaminergic signaling, immune response, and metabolism, providing a comprehensive understanding of a ligand's impact on cellular function. mdpi.com
Table 3: Findings from Phosphoproteomic Analysis of D2 Receptor Signaling Based on a study of signaling induced by various D2R ligands. nih.govnih.gov
| Ligand Type | Temporal Profile of Phosphorylation | Key Findings |
|---|---|---|
| G Protein-Selective Agonist (MS308) | Transient impact | Revealed novel effects on sterol regulatory element-binding protein-related gene expression. nih.gov |
| β-Arrestin-Preferring Agonist (BM138) | Delayed but more pronounced response | Impacted immune-related functions, such as interleukin-signaling. nih.gov |
| Balanced Agonist (Quinpirole) | Similarities to inverse agonist | Affected immune-related functions like toll-like receptor cascades. nih.gov |
| Inverse Agonist (Sulpiride) | Similarities to balanced agonist | Impacted the T-cell antigen receptor pathway and macroautophagy. nih.gov |
Genetic and Pharmacological Tools for Dissecting Receptor Systems in Research Models
A comprehensive understanding of the effects of a ligand like this compound requires its use in concert with other genetic and pharmacological tools to dissect complex receptor systems. nih.govdigitellinc.com
Genetic tools provide an exquisite level of control for manipulating specific components of a signaling pathway. In model organisms like Drosophila, a sophisticated genetic toolkit allows for the targeting and manipulation of small, specific subsets of dopamine neurons. nih.gov This includes transgenic lines such as GAL4 and GAL80, the Split GAL4 system for intersectional genetic approaches, and CRISPR-based methods for gene editing. nih.gov In mammalian research, studying the effects of naturally occurring genetic variations, such as single nucleotide polymorphisms (SNPs) in dopamine receptor genes (e.g., DRD1, DRD2), can help elucidate the functional consequences of altered receptor number or function. selfhacked.commdpi.com
Pharmacological tools involve the use of other chemical compounds to probe the receptor system. This includes a wide array of selective agonists, antagonists, and allosteric modulators for various dopamine and serotonin receptor subtypes. nih.govnih.gov The development of novel chemical probes, such as covalent ligands or photocaged compounds, allows for precise spatial and temporal control of receptor signaling. digitellinc.com The concept of polypharmacology, where a single compound interacts with multiple targets, is also relevant, as many 5-HT1A ligands also show high affinity for D2 receptors, a property that can be either a limitation or a therapeutic advantage. nih.gov By combining this compound with these tools, researchers can isolate the specific contributions of D2 or 5-HT2A receptors to a particular physiological or behavioral outcome.
Future Research Directions and Unexplored Avenues for Ethylenedioxy Spiperone
Development of Highly Selective Butyrophenone-Based Probes for Novel Receptor Subtypes
The development of highly selective chemical probes is paramount for dissecting the roles of specific receptor subtypes in complex neurological processes. While Ethylenedioxy spiperone (B1681076) is known for its affinity for D2-like dopamine (B1211576) receptors, future research should focus on utilizing its butyrophenone (B1668137) scaffold to design and synthesize novel probes with enhanced selectivity for less-characterized or newly discovered receptor subtypes.
Research Focus:
Pharmacophore Modeling and Virtual Screening: Computational approaches can be employed to design derivatives of Ethylenedioxy spiperone with modified pharmacophores. mdpi.comarxiv.org These models can predict binding affinities and selectivities for various dopamine receptor subtypes (D1-D5) and potentially other G-protein coupled receptors (GPCRs). nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and subsequent evaluation of receptor binding affinities can elucidate the structural determinants of selectivity. semanticscholar.org This knowledge is crucial for designing probes that can differentiate between closely related receptor subtypes, a current challenge in the field. capes.gov.br
Radiolabeling for In Vivo Imaging: The synthesis of radiolabeled ([¹⁸F] or [¹¹C]) versions of highly selective this compound analogs would enable their use as positron emission tomography (PET) ligands. nih.govnih.gov This would allow for the in vivo visualization and quantification of novel receptor subtype distribution and density in the brain, providing invaluable insights into their roles in health and disease. frontiersin.org
| Research Approach | Objective | Potential Impact |
| Pharmacophore Modeling | Design of novel butyrophenone derivatives with enhanced receptor subtype selectivity. | Identification of lead compounds for the development of highly specific research tools and potential therapeutics. |
| SAR Studies | Elucidation of the structural requirements for selective binding to target receptors. | Rational design of probes with tailored selectivity profiles. |
| Radiolabeling and PET Imaging | In vivo visualization and quantification of novel receptor subtype distribution. | Enhanced understanding of the neuroanatomical and functional roles of understudied receptors. |
Investigation of Allosteric Modulatory Properties
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a more nuanced approach to receptor modulation than traditional agonists and antagonists. nih.gov Investigating the potential allosteric modulatory properties of this compound could unveil novel mechanisms of action and therapeutic possibilities.
Research Focus:
Radioligand Binding Assays: Studies using radiolabeled orthosteric ligands (e.g., [³H]spiperone) in the presence of varying concentrations of this compound can reveal if it alters the binding affinity of the primary ligand, a hallmark of allosteric modulation. nih.gov
Functional Assays: Assessing the effect of this compound on the functional response to orthosteric agonists in cell-based assays (e.g., cAMP signaling) can determine if it acts as a positive, negative, or neutral allosteric modulator. nih.gov
Structural Biology: Cryo-electron microscopy (cryo-EM) or X-ray crystallography studies of this compound in complex with its target receptor could provide direct structural evidence of binding to an allosteric site and elucidate the conformational changes induced.
Application in Optogenetics and Chemogenetics Research Approaches
Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations. nih.gov The development of this compound-based tools for these applications could provide unprecedented spatiotemporal control over dopamine signaling.
Research Focus:
Development of Photo-switchable Ligands: Synthesizing derivatives of this compound that can be activated or deactivated by specific wavelengths of light would create powerful optogenetic tools for controlling dopamine receptor activity with high temporal precision.
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs): Engineering dopamine receptors that are insensitive to endogenous dopamine but can be selectively activated by a modified, otherwise inert, this compound analog would be a significant advancement in chemogenetics. nih.gov This would allow for the long-term and reversible manipulation of specific dopamine circuits.
Exploration of Novel Intracellular Signaling Cascades Mediated by this compound
The intracellular signaling pathways activated by this compound binding to its receptors are likely more complex than currently understood. A deeper exploration of these cascades is crucial for a comprehensive understanding of its cellular effects.
Research Focus:
Calcium Signaling: Studies have shown that spiperone can induce an increase in intracellular calcium levels. nih.govmedscape.com Future research should investigate the specific mechanisms by which this compound modulates calcium homeostasis, including the involvement of phospholipase C (PLC) and protein tyrosine kinases (PYKs), and the downstream consequences of these changes. nih.gov
Receptor Oligomerization: Investigating how this compound affects the formation of dopamine receptor homomers and heteromers is a promising avenue. mdpi.com The oligomerization state of receptors can significantly influence their signaling properties, and this compound may act by stabilizing or disrupting these complexes.
Proteomics and Phosphoproteomics: Unbiased, large-scale studies of protein expression and phosphorylation changes in response to this compound treatment can identify novel signaling pathways and downstream effectors.
Synergistic Research with Other Neuroactive Compounds in Complex Systems
The brain operates through a complex interplay of multiple neurotransmitter systems. Understanding how this compound interacts with other neuroactive compounds is essential for predicting its effects in a physiological context and for developing combination therapies.
Research Focus:
Interaction with the Serotonergic System: Given that many butyrophenones exhibit affinity for serotonin (B10506) receptors, investigating the synergistic or antagonistic effects of this compound when co-administered with selective serotonin reuptake inhibitors (SSRIs) or other serotonergic agents is a critical area of research. wikipedia.org Such studies could reveal novel therapeutic strategies for disorders with both dopaminergic and serotonergic dysregulation. nih.govnih.gov
Combined Effects with Opioid Receptor Ligands: The historical and structural links between butyrophenones and opioids suggest potential interactions between these two classes of compounds. nih.govkisti.re.kr Research into the combined effects of this compound and opioid receptor modulators could be relevant for understanding pain perception and addiction.
Influence on NMDA Receptor Function: Some butyrophenones have been shown to interact with NMDA receptors. nih.gov Investigating whether this compound modulates NMDA receptor function could have implications for its cognitive effects and its potential use in disorders characterized by glutamatergic dysfunction.
Integration of Multimodal Research Data for Comprehensive System Understanding
To gain a holistic understanding of this compound's effects, it is crucial to integrate data from various research modalities, from the molecular to the systems level.
Research Focus:
Combining PET Imaging with Electrophysiology: Simultaneously measuring receptor occupancy using PET with radiolabeled this compound and recording neuronal activity through electrophysiology would provide a direct link between target engagement and its functional consequences in real-time.
Integrating Neuroimaging and Behavioral Studies: Correlating data from functional magnetic resonance imaging (fMRI) or PET studies with behavioral assessments in preclinical models will help to elucidate the neural circuits underlying the behavioral effects of this compound. nih.gov
Systems Biology Approaches: Developing computational models that integrate data from genomics, proteomics, neuroimaging, and behavioral studies will be essential for predicting the complex, system-wide effects of this compound and for identifying novel therapeutic targets. mlr.press
Q & A
Basic: What are the key considerations in designing experiments to assess ETHYLENEDIOXY SPIPERONE’s receptor binding affinity?
Methodological Answer:
- Control Groups: Include positive/negative controls (e.g., known agonists/antagonists) to validate assay specificity .
- Replication: Perform triplicate trials to assess intra- and inter-experiment variability; document protocols for reproducibility .
- Statistical Power: Use power analysis to determine sample size, ensuring results are statistically significant (e.g., ANOVA for dose-response curves) .
- Instrument Calibration: Validate equipment (e.g., scintillation counters) with reference standards to minimize technical bias .
Basic: How should hypotheses about this compound’s pharmacokinetic properties be formulated?
Methodological Answer:
- Literature Synthesis: Review existing data on structural analogs (e.g., spiperone derivatives) to identify gaps (e.g., metabolic stability in hepatic models) .
- Mechanistic Rationale: Link molecular structure (e.g., ethylenedioxy moiety) to hypothesized behavior (e.g., enhanced blood-brain barrier penetration) .
- Falsifiability: Define testable predictions (e.g., “this compound will exhibit 20% higher AUC than spiperone in rodent models”) .
Basic: What criteria should guide the selection of analytical techniques for quantifying this compound in biological matrices?
Methodological Answer:
| Technique | Sensitivity | Throughput | Matrix Compatibility | Evidence |
|---|---|---|---|---|
| HPLC-UV | Moderate | Low | Serum, plasma | |
| LC-MS/MS | High | High | Tissue homogenates | |
| ELISA | Low | High | CSF, urine |
- Validation: Include spike-recovery experiments and cross-validate with orthogonal methods .
Advanced: How can researchers resolve contradictions in reported binding affinity data for this compound?
Methodological Answer:
- Variable Audit: Compare buffer conditions (e.g., pH, ion concentration) and assay temperatures across studies .
- Replication: Repeat experiments using protocols from conflicting studies to isolate methodological discrepancies .
- Meta-Analysis: Apply statistical models (e.g., random-effects meta-regression) to account for inter-study heterogeneity .
- Structural Dynamics: Use molecular docking simulations to explore ligand-receptor conformational variations .
Advanced: What strategies optimize the synthesis of this compound for high-purity research batches?
Methodological Answer:
- Stepwise Optimization:
- Precursor Purity: Source >98% pure starting materials (e.g., spiperone, ethylene glycol derivatives) .
- Reaction Monitoring: Use TLC/HPLC to track intermediate formation and minimize side products .
- Purification: Employ flash chromatography (gradient elution) followed by recrystallization .
- Quality Control: Characterize batches via NMR, HRMS, and elemental analysis .
Advanced: How can multi-omics approaches enhance understanding of this compound’s off-target effects?
Methodological Answer:
- Integrative Workflow:
- Validation: Prioritize hits with CRISPR/Cas9 knockouts and functional assays (e.g., calcium flux) .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Handling: Apply Grubbs’ test or robust regression for skewed datasets .
- Error Reporting: Include 95% confidence intervals and p-values adjusted for multiple comparisons .
Advanced: How should longitudinal studies assess this compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Temperature/Humidity: Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via LC-MS .
- Light Exposure: Use ICH Q1B guidelines for photostability testing .
- Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life predictions via Arrhenius equations .
Basic: How to validate the reproducibility of cell-based assays for this compound’s cytotoxicity?
Methodological Answer:
- Inter-Lab Collaboration: Distribute standardized protocols and reagents (e.g., cell lines, media) to 3+ labs for cross-validation .
- Blinding: Mask researchers to treatment groups to reduce observer bias .
- Data Sharing: Publish raw datasets and analysis code in repositories like Zenodo .
Advanced: What computational frameworks integrate this compound’s in vitro and in silico data for predictive modeling?
Methodological Answer:
- QSAR Modeling: Use molecular descriptors (e.g., logP, topological polar surface area) to predict ADMET properties .
- Machine Learning: Train random forest models on PubChem BioAssay data to prioritize in vivo experiments .
- Validation: Compare predictions with experimental results (e.g., microsomal clearance rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
